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Get Quote

The table below summarizes the core identity and properties of Rogletimide.

Attribute Detail

Generic Name Rogletimide (also known as Pyridoglutethimide) [1] [2]

Drug Class Aromatase inhibitor (Antineoplastic agent) [1] [2]

Mechanism of
Action

Reversible (Type II) aromatase inhibition; binds to and interferes with the

cytochrome P450 heme moiety [1]

Chemical Formula C12H14N2O2 [1]

Molar Mass 218.256 g·mol⁻¹ [1]

CAS Number 77148-45-3 [1]

SMILES O=C1NC(=O)CCC1(c2ccncc2)CC [1]

Route of
Administration

Oral (By mouth) [1]
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Clinical Development and Efficacy Data

The following table places Rogletimide in context with other aromatase inhibitors, showing its relative

performance in clinical trials.

Generation Medication Dosage
% Inhibition (in
postmenopausal
women)

Class
IC₅₀ (in breast
cancer
homogenates)

First Rogletimide 800 mg
twice/day

p.o.

73.8% [1] Type
II [1]

Not Specified

Aminoglutethimide 250 mg four

times/day
p.o.

90.6% [1] Type

II [1]

4,500 nM [1]

Third Letrozole 0.5 mg
once/day

p.o.

98.4% [1] Type
II [1]

2.5 nM [1]

Accessing Deeper Drug Data

The quantitative data above is limited because detailed datasets from resources like DrugBank are typically

restricted and require a formal application process [3].

Academic Licensing: DrugBank offers free academic licenses to students, professors, and research
associates at academic institutions, provided the research is non-commercial [3].

Application Process: Access involves creating a DrugBank account, verifying your email, and
having your application reviewed for eligibility. Approved datasets are released under a Creative
Commons Attribution-NonCommercial 4.0 International License [3].

Conceptual Framework for Signaling Pathway Analysis
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Although a specific signaling pathway for Rogletimide was not detailed in the search results, it functions as

an aromatase inhibitor. The diagram below illustrates a generalized workflow for how such a drug's response

can be studied through key signaling pathways, inspired by modern deep learning approaches in oncology

research [4].

Multi-omics Input Data
(Gene Expression, CNV)

46 KEGG Signaling Pathways
(e.g., MAPK, PI3K-Akt, JAK-STAT)

Constrained Deep Learning Model
(consDeepSignaling)

Predicted Anticancer
Drug Response (AUC)

Click to download full resolution via product page

Generalized workflow for predicting drug response using signaling pathways and multi-omics data.

Experimental Protocol for Pathway Analysis

The methodology below is adapted from a study on the drug metreleptin and reflects approaches used to map

signaling pathways in response to a therapeutic agent [5]. You can use it as a template for designing

experiments with Rogletimide.

Objective: To identify and characterize the saturable signaling pathways induced by a drug in human
peripheral tissues.
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Experimental Samples: Human muscle, adipose tissue, and peripheral blood mononuclear cells

(PBMCs). These can be obtained from lean and obese subjects to compare responses [5].
Administration Models:

In Vivo: Acute administration of the drug to human subjects [5].
Ex Vivo: Treatment of freshly collected tissue samples with the drug [5].

In Vitro: Treatment of primary cultured cells derived from the tissues [5].
Pathway Analysis: Post-treatment, tissues and cells are analyzed for the activation (e.g.,

phosphorylation) of key signaling molecules. The cited study examined STAT3, AMPK, ERK1/2, Akt,
mTOR, NF-kappaB, and IKKalpha/beta using specific assays [5].

Dose-Response & Saturation: Experiments should include a range of drug concentrations (e.g., 0-
50 ng/mL) to establish a dose-response curve and identify the concentration at which pathway

activation saturates [5].

Suggestions for Further Research

Given that Rogletimide is not a marketed drug and data is limited, your research could focus on:

Contemporary Modeling: Applying a pathway-constrained deep learning model, like the

consDeepSignaling framework [4], to predict Rogletimide's activity and potential synergy with other
drugs.

Literature and Patent Mining: The synthesis route for Rogletimide is documented in chemical
literature and patents [1], which can be valuable for reproducing the compound for further

experimental studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Chemical & Pharmacological Profile of Rogletimide]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541767#rogletimide-drug-

bank-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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